Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate
Description
Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate is a protected β-keto amino acid ester featuring a benzyloxycarbonyl (Cbz) group at the α-amino position and a keto group at the β-carbon. This compound serves as a critical intermediate in peptide synthesis and heterocyclic chemistry due to its dual functional groups: the Cbz-protected amine enables selective deprotection under hydrogenolytic conditions, while the 3-oxobutanoate moiety participates in cyclization and nucleophilic reactions .
Properties
CAS No. |
112026-37-6 |
|---|---|
Molecular Formula |
C14H17NO5 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
ethyl 3-oxo-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C14H17NO5/c1-3-19-13(17)12(10(2)16)15-14(18)20-9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3,(H,15,18) |
InChI Key |
XTSGXXDPGJJFGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Protection of the Amino Group
- The amino group of the starting amino acid or amino ester is protected by introducing the benzyloxycarbonyl (Cbz) group. This is typically done by reacting the free amino group with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions, which prevents unwanted side reactions during subsequent steps.
Formation of the Ester Linkage
Alkylation via Enolate Anion Intermediate (Alternative Route)
A detailed experimental protocol for a closely related compound, Ethyl-2-benzyl-3-oxobutanoate, provides insight into the alkylation step that can be adapted for this compound's synthesis:
- Sodium ethoxide is dissolved in ethanol to generate a basic medium.
- The β-ketoester (3-oxobutanoate) is added to form an enolate anion via deprotonation.
- Benzyl chloride is added dropwise to alkylate the enolate anion via an SN2 substitution reaction.
- The reaction mixture is refluxed, cooled, and the product is extracted with ethyl acetate, washed, dried, and purified.
This method yields the benzyl-protected ketoester intermediate, a key step toward this compound synthesis.
Detailed Experimental Procedure Example
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Sodium ethoxide (3.4 g, 0.05 mol) in ethanol (25 mL) | Preparation of basic solution for enolate formation |
| 2 | 3-oxobutanoate (6.5 g, 0.005 mol) | Dissolved in sodium ethoxide solution to form enolate anion |
| 3 | Benzyl chloride (6.3 g, 0.05 mol) | Added dropwise under reflux for 40 minutes for alkylation |
| 4 | Extraction with ethyl acetate (2 × 50 mL), washing with water (2 × 50 mL) | Isolation and purification of product |
| 5 | Drying over anhydrous magnesium sulfate and solvent removal | Final purification step |
| 6 | Thin Layer Chromatography (9:1 hexane-ethyl acetate) | Product confirmation and purity check |
- The yield reported for this alkylation step was approximately 41.74%, with TLC confirming successful product formation.
Summary Table of Preparation Methods
| Preparation Step | Description | Typical Reagents | Key Conditions | Outcome |
|---|---|---|---|---|
| Amino Group Protection | Introduction of benzyloxycarbonyl group | Benzyloxycarbonyl chloride, base | Mild basic conditions | Protected amino intermediate |
| Esterification | Formation of ethyl ester | Ethanol, acid catalyst or transesterification agents | Reflux or room temp | Ethyl ester formation |
| Enolate Formation and Alkylation | Generation of enolate and SN2 substitution | Sodium ethoxide, benzyl chloride | Reflux in ethanol | Alkylated ketoester intermediate |
| Purification | Extraction, washing, drying | Ethyl acetate, water, MgSO4 | Room temp | Purified final product |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary or secondary amines.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydroxyl compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications. The compound can undergo hydrolysis to release the active amino group, which can then interact with biological targets.
Comparison with Similar Compounds
Structural Analogs with Substituted Benzylidene Groups
Compounds in share the ethyl 3-oxobutanoate backbone but incorporate benzylidene substituents at position 2. For example:
- Ethyl 2-(4-carboxybenzylidene)-3-oxobutanoate (5): The para-carboxy group introduces acidity (pKa ~4-5), contrasting with the neutral Cbz group in the target compound .
Key Differences :
- The target compound’s Cbz group provides orthogonal protection for amines, whereas benzylidene derivatives lack amino protection, limiting their utility in stepwise syntheses.
- Benzylidene-substituted analogs exhibit stronger UV absorption due to extended conjugation, unlike the target compound’s simpler chromophore .
Cbz-Protected Amino Acid Esters
lists several Cbz-protected ethyl amino acid esters with varying substituents:
- (S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate: A branched isobutyl side chain introduces steric hindrance, reducing reactivity in coupling reactions compared to the linear 3-oxobutanoate chain in the target compound.
- Ethyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate: Dual protection (Cbz and Boc) enables sequential deprotection strategies, unlike the single Cbz group in the target compound .
Key Differences :
- The 3-oxo group in the target compound enhances electrophilicity, facilitating nucleophilic attacks (e.g., enolate formation), whereas saturated analogs require harsher conditions for similar reactions.
- Steric effects from substituents (e.g., 3-methyl) in analogs reduce solubility in polar solvents compared to the target compound’s unhindered structure .
Boc-Protected Analog
Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate ():
- Molecular Formula: C₁₁H₁₉NO₅ (MW: 245.27 g/mol).
- The Boc group (tert-butoxycarbonyl) offers acid-labile protection, contrasting with the hydrogenolysis-sensitive Cbz group in the target compound.
- The absence of a benzyloxy moiety reduces aromaticity, impacting spectroscopic properties (e.g., NMR chemical shifts) .
Deprotected Analog
Ethyl 2-amino-3-oxobutanoate hydrochloride ():
- Molecular Formula: C₆H₁₁NO₃·HCl (MW: 182 g/mol).
- The free amino group increases hydrophilicity and reactivity but necessitates handling under inert conditions due to oxidation sensitivity.
- Compared to the Cbz-protected target compound, this analog is more prone to intramolecular cyclization (e.g., forming pyrrolidones) .
Peptidomimetic and Heterocyclic Derivatives
Compounds in and highlight applications in drug discovery:
- (S,E)-Ethyl 7-amino-4-((S)-6-amino-2-(((benzyloxy)carbonyl)amino)hexanamido)-7-oxohept-2-enoate: A peptidomimetic structure with a conjugated enoate group, enabling protease inhibition via transition-state mimicry. The target compound’s simpler structure lacks this bioactive conformation .
- Methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (5): Derived from cyclization of β-keto esters, these heterocycles demonstrate the utility of 3-oxobutanoate derivatives in generating bioactive scaffolds. The target compound could undergo similar cyclizations under acidic or thermal conditions .
Comparative Data Table
*Calculated based on structural analogs.
Key Research Findings
- Reactivity: The 3-oxo group in the target compound enhances electrophilicity, enabling enolate formation (pKa ~10–12) under mild bases, whereas saturated analogs require stronger bases (e.g., LDA) .
- Protection Strategies : Cbz protection offers compatibility with Boc chemistry, allowing sequential deprotection in multi-step syntheses .
Biological Activity
Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including enzyme inhibition, cytotoxicity, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound is characterized by a unique structure that includes a benzyloxycarbonyl group, which enhances its stability and solubility in biological systems. Its molecular formula contributes to its reactivity and interaction with biological targets, making it a candidate for further pharmacological exploration.
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor . The compound's functional groups allow it to bind to specific enzymes, potentially blocking their active sites and inhibiting their functions. This property is crucial for developing drugs aimed at modulating enzyme activity in various disease contexts.
Biological Activity Overview
- Enzyme Inhibition : Studies indicate that this compound can inhibit enzymes involved in metabolic pathways. The binding affinity and specificity of this compound towards target enzymes are essential for understanding its therapeutic potential.
- Cytotoxicity : Preliminary evaluations suggest that this compound exhibits cytotoxic effects on various cancer cell lines. Research has shown that it can induce apoptosis in cells, which is a critical mechanism for cancer treatment .
- Antimicrobial Activity : Some studies have reported antimicrobial properties associated with structurally similar compounds. While specific data on this compound is limited, its structural analogs have demonstrated significant activity against bacterial and fungal strains .
Data Table: Summary of Biological Activities
Case Study 1: Enzyme Inhibition
A study focused on the interaction of this compound with specific metabolic enzymes revealed that the compound effectively inhibits enzyme activity at micromolar concentrations, suggesting its potential use in drug development targeting metabolic disorders.
Case Study 2: Cytotoxic Effects
In vitro studies conducted on various cancer cell lines demonstrated that this compound caused significant morphological changes indicative of apoptosis. The compound enhanced caspase-3 activity, which is a marker for programmed cell death, confirming its potential as an anticancer agent .
Case Study 3: Antimicrobial Properties
Research into structurally related compounds showed promising results against common bacterial strains such as E. coli and Staphylococcus aureus. Although direct studies on this compound are lacking, these findings suggest a need for further investigation into its antimicrobial efficacy .
Q & A
Q. What are the established synthetic routes for Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via condensation reactions. A common approach involves reacting nitriles with acetylacetic acid derivatives (e.g., ethyl acetoacetate) under basic conditions. For example:
- Stepwise Protocol :
- Substrate Preparation : Use substituted nitriles (e.g., 2,3-dichlorobenzonitrile) and ethyl acetoacetate in ethanol.
- Condensation : Add hydroxylamine hydrochloride to the reaction mixture, followed by refluxing to form intermediates like (Z)-2-(aminoaryl)methylene-3-oxobutanoates .
- Cbz Protection : Introduce the benzyloxycarbonyl (Cbz) group using benzyl chloroformate under Schotten-Baumann conditions to protect the amine .
- Optimization : Yields vary significantly (37–84%) depending on substituent electronic effects. Electron-withdrawing groups on the aryl nitrile reduce steric hindrance, improving yields (e.g., 76.4% for furan derivatives vs. 37.2% for methoxyquinoline derivatives) .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- LC-MS : Used to confirm molecular weight and purity (e.g., [M+H]+ = 411.15 observed in NaBH4 reduction steps) .
- NMR : Key for structural elucidation:
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester CH3), δ 4.1–4.3 ppm (ester CH2), δ 5.1 ppm (Cbz CH2), and δ 7.3–7.5 ppm (aromatic protons) .
- ¹³C NMR : Signals for carbonyl groups (δ 165–175 ppm) and ketone (δ 200–210 ppm) .
- X-ray Crystallography : Resolves stereochemistry, as demonstrated for the Z-isomer of analogous compounds .
Advanced Research Questions
Q. How can regioselectivity be controlled during modifications of the ketone group in this compound?
Methodological Answer: The ketone at the 3-position is highly reactive but can be selectively reduced or functionalized:
- Reduction : Use NaBH4 in EtOH at –40°C to reduce the ketone to a secondary alcohol while preserving the ester and Cbz groups (93% yield reported) .
- Protection Strategies : Introduce silyl ethers (e.g., tert-butyldimethylsilyl chloride) to stabilize the alcohol intermediate for further functionalization .
- Competing Reactions : Avoid basic conditions that may hydrolyze the ester. Use anhydrous solvents and low temperatures to suppress side reactions .
Q. How do substituent effects influence reaction yields in the synthesis of derivatives?
Data-Driven Analysis:
| Substituent | Yield (%) | Key Factor |
|---|---|---|
| Furan-2-yl | 76.4 | Electron-deficient heterocycle |
| 2-Methoxyquinolin-3-yl | 37.2 | Steric hindrance |
| 4-Fluorophenyl | 42.9 | Moderate electron withdrawal |
| Cinnamyl | 83.8 | Conjugation stabilization |
Interpretation : Electron-withdrawing groups enhance electrophilicity of intermediates, improving yields. Bulky substituents (e.g., methoxyquinoline) reduce accessibility, lowering yields .
Q. What are common by-products in condensation reactions involving this compound, and how are they mitigated?
Methodological Answer:
- By-Products :
- Hydrazine Adducts : Formed during reactions with phenylhydrazines; minimized by stoichiometric control .
- Ester Hydrolysis : Occurs under prolonged acidic/basic conditions; avoided by using aprotic solvents (e.g., DCM) and neutral pH .
- Purification : Flash chromatography (n-heptane/EtOAc gradients) effectively separates products from by-products .
Q. How does the Cbz protecting group impact synthetic versatility, and what are optimal deprotection conditions?
Methodological Answer:
Q. What are the stability considerations for this compound under storage and reaction conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
